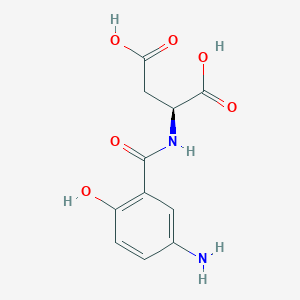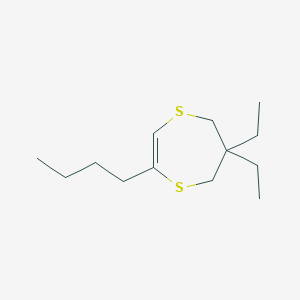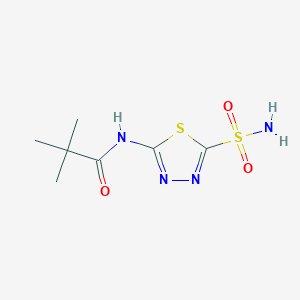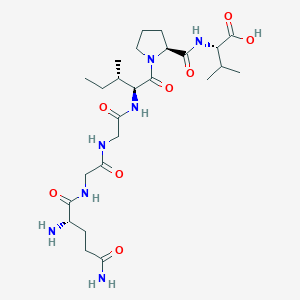![molecular formula C9H21O4P B12568803 Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester CAS No. 173035-34-2](/img/structure/B12568803.png)
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C9H21O4P
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid with the appropriate alcohols. One common method is the reaction of phosphonic acid with isopropyl alcohol under acidic conditions to form the bis(1-methylethyl) ester. The reaction is usually carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction produces alcohols .
Applications De Recherche Scientifique
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
- Diisopropyl phosphonate
Uniqueness
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is unique due to its specific structural features, such as the presence of a hydroxypropyl group. This structural difference can result in distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
173035-34-2 |
|---|---|
Formule moléculaire |
C9H21O4P |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
(1S)-1-di(propan-2-yloxy)phosphorylpropan-1-ol |
InChI |
InChI=1S/C9H21O4P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-10H,6H2,1-5H3/t9-/m0/s1 |
Clé InChI |
OCIVRRRKMDNEOG-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](O)P(=O)(OC(C)C)OC(C)C |
SMILES canonique |
CCC(O)P(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


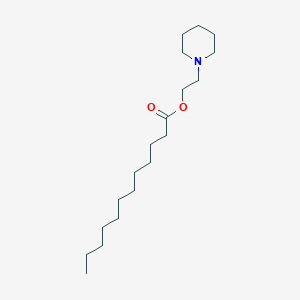

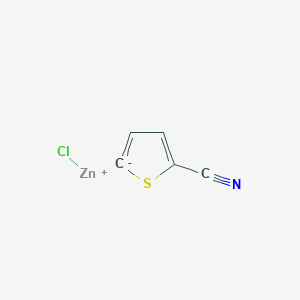
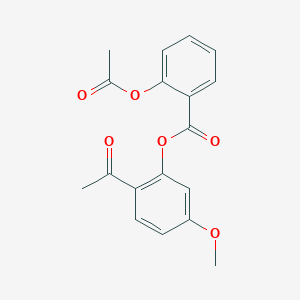
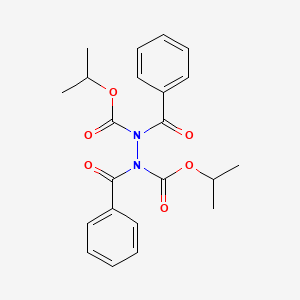
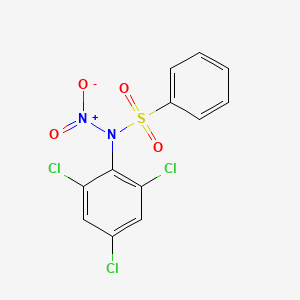
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
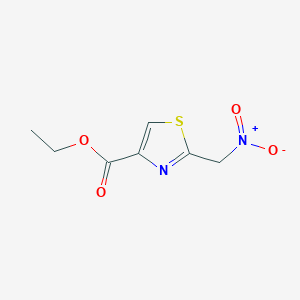
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
